![molecular formula C8H14O B2768734 Spiro[3.4]octan-5-ol CAS No. 17520-25-1](/img/structure/B2768734.png)

Spiro[3.4]octan-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

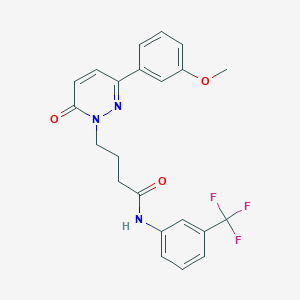

Spiro[3.4]octan-5-ol is a chemical compound with the molecular formula C8H14O . It is a derivative of spiro[3.4]octane .

Synthesis Analysis

Spiro[3.4]octan-5-ols have been prepared from the parent ketone via alkylation and/or addition reactions . Several new Grignard reagents based on substituted cyclobutanes have been generated and added to cyclobutanones to yield mono- to trimethylated [1,1 0 -bicyclobutyl]-1-ols .Molecular Structure Analysis

The molecular structure of spiro[3.4]octan-5-ol consists of a spiro[3.4]octane core with a hydroxyl group attached . The InChI code for this compound is 1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 .Chemical Reactions Analysis

Upon treatment with acid, all [1,1 0 -bicyclobutyl]-1-ols and spiro[3.4]octan-5-ols rearrange to yield a single bicyclo[3.3.0]octene .Physical And Chemical Properties Analysis

Spiro[3.4]octan-5-ol is a liquid at room temperature . It has a molecular weight of 126.2 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis Techniques : The compound has been synthesized using Grignard reagents and cyclobutanones, yielding mono- to trimethylated versions (Mandelt et al., 2004).

- Chemical Rearrangements : Upon acid treatment, it undergoes rearrangement to form bicyclo[3.3.0]octenes (Mandelt et al., 2004).

- Cationic Rearrangements : In certain conditions, 4-spiro[2.n]alkanols, related to Spiro[3.4]octan-5-ol, can form various cations, demonstrating its potential in understanding complex ionic structures (Prakash et al., 1987).

Chemical Properties and Reactions

- Reaction with Ketenes : Research has been conducted on cycloaddition reactions involving the generation of ketenes and their interaction with Schiff bases, leading to the formation of unique spiro compounds (Tsuno et al., 2006).

- Conformational Analysis : Studies include the investigation of the conformational properties of similar spiro compounds using techniques like microwave spectroscopy and molecular mechanics calculations (Boulebnane et al., 1988).

Advanced Applications

- Polyimide Synthesis : Spiro[3.4]octan-5-ol derivatives have been used in the synthesis of novel soluble polyimides, demonstrating significant potential in material science (Li et al., 2000).

- Ionic Liquid Promotion : The compound has been involved in the development of dual basic ionic liquids for eco-friendly synthesis processes, indicating its role in green chemistry applications (Gaikwad et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

spiro[3.4]octan-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQHTHKUFJTZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.4]octan-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)

![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)

![[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride](/img/structure/B2768659.png)

![4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide](/img/structure/B2768664.png)

![(2-(1H-pyrrol-1-yl)thiazol-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2768665.png)

![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768672.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768673.png)